
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is a compound of significant interest in organic chemistry. It is a phosphonium salt, characterized by the presence of a triphenylphosphine group attached to a (2-methylidene-3-oxobutyl) moiety. This compound is often used in various organic synthesis reactions, particularly those involving the Wittig reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process generally follows these steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide in a nucleophilic substitution reaction to form the phosphonium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Wittig Reaction: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and strong bases such as butyl lithium.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. Solvents like tetrahydrofuran (THF) or dichloromethane are often used.
Major Products
The major products formed from these reactions are alkenes, particularly when the compound is used in the Wittig reaction. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction.
科学的研究の応用
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The phosphonium group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This leads to the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product.
類似化合物との比較
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the (2-methylidene-3-oxobutyl) moiety.
Triphenylphosphine: A simpler compound without the additional alkyl group, commonly used in various organic reactions.
Uniqueness
(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is unique due to its specific structure, which allows it to participate in the Wittig reaction with high efficiency. Its ability to form stable intermediates and produce alkenes with precise double bond placement makes it a valuable reagent in organic synthesis.
特性
CAS番号 |
51919-07-4 |
|---|---|
分子式 |
C23H22ClOP |
分子量 |
380.8 g/mol |
IUPAC名 |
(2-methylidene-3-oxobutyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22OP.ClH/c1-19(20(2)24)18-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChIキー |
ZPOVOWQNVFFIKU-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


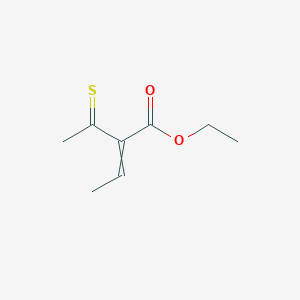
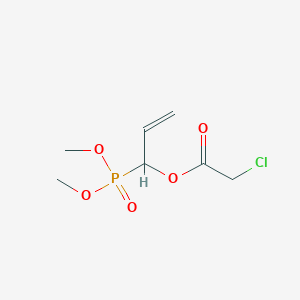
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

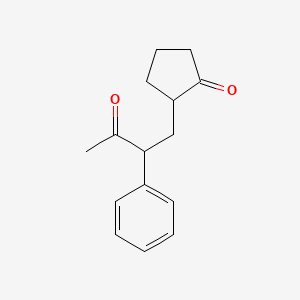

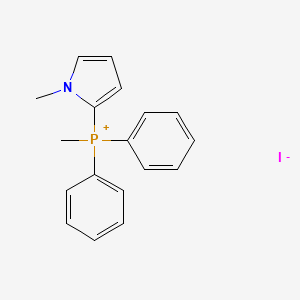
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
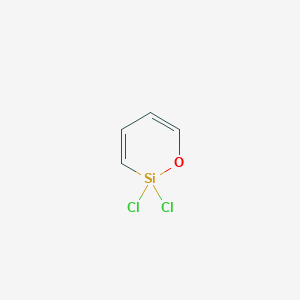
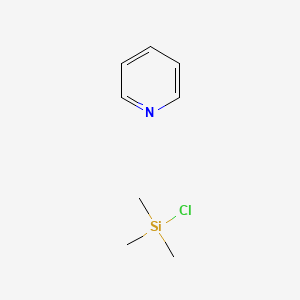
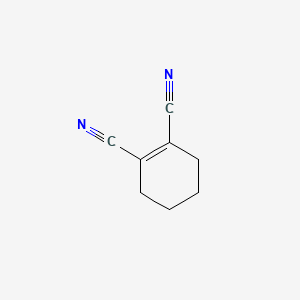
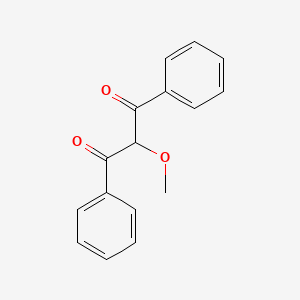

![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
